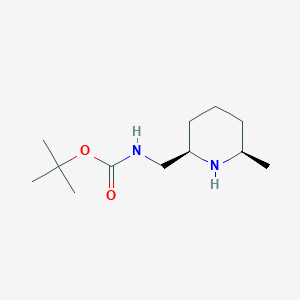

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate

Description

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Properties

IUPAC Name |

tert-butyl N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNMGCXGUDXCSG-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate

Boc-Mediated Protection and Coupling Strategies

The Boc group is widely employed to protect amine functionalities during piperidine derivatization. A representative synthesis begins with (2R,6R)-6-methylpiperidin-2-ylmethanamine, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding tert-butyl ((2R,6R)-6-methylpiperidin-2-yl)methylcarbamate with >90% conversion.

Critical parameters include:

- Solvent selection : THF or dichloromethane (DCM) minimizes side reactions.

- Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine ensures complete protection.

- Work-up : Aqueous extraction followed by silica gel chromatography isolates the Boc-protected intermediate in 85–92% yield.

Stereochemical Control

The (2R,6R) configuration is preserved via chiral starting materials or asymmetric synthesis. For example, (2R,6R)-6-methylpiperidin-2-ylmethanamine is synthesized through enzymatic resolution of racemic precursors or catalytic asymmetric hydrogenation of imine intermediates.

Reductive Amination Pathways

Reductive amination offers a scalable route to piperidine scaffolds. In one protocol, 6-methylpiperidin-2-one is reacted with methylamine in methanol under hydrogen (4–6 bar) using Raney nickel as a catalyst. The resulting (2R,6R)-6-methylpiperidin-2-ylmethanamine is isolated as a hydrochloride salt (78% yield) and subsequently Boc-protected.

Optimization Insights :

Solid-Phase Synthesis and Parallel Approaches

Solid-supported synthesis enables rapid library generation. Wang resin-functionalized Fmoc-(2R,6R)-6-methylpiperidin-2-ylmethanamine is deprotected with piperidine, followed by Boc anhydride coupling. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 70–75% purity, necessitating HPLC purification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | 85–92 | >98 | High stereochemical fidelity | Requires chiral starting materials |

| Reductive Amination | 78 | 95 | Scalability | Catalyst recycling challenges |

| Solid-Phase Synthesis | 70–75 | 85 | Rapid parallel synthesis | Low yield, extensive purification |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- Rel-tert-butyl (2R,6R)-2,6-dimethyl-4-methylenepiperidine-1-carboxylate

- Rel-tert-butyl (2R,6R)-6-methylpiperidine-2-carboxylate

Uniqueness

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is unique due to its specific structural features, such as the presence of the tert-butyl carbamate group and the (2R,6R)-6-methylpiperidine moiety. These structural elements confer distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate, also known as GBR 12935, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its role as a selective inhibitor of monoamine transporters. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (2R,6R)-6-methylpiperidine derivatives. A common method utilizes (2R,6R)-6-methylpiperidine-2-carboxylic acid converted into its acid chloride via thionyl chloride, followed by reaction with tert-butyl carbamate in the presence of a base like triethylamine.

This compound primarily functions as an inhibitor of monoamine transporters (MATs), specifically showing selectivity for the dopamine transporter (DAT) over serotonin (SERT) and norepinephrine transporters (NET). This selectivity suggests its potential utility in treating conditions like depression and anxiety with potentially fewer side effects compared to non-selective inhibitors.

Inhibition Studies

Research indicates that GBR 12935 modulates dopamine signaling effectively. It has been used in studies to investigate dopamine's role in various physiological and pathological processes. For example, it has been shown to impact neuroinflammatory responses by acting on toll-like receptors (TLRs), which are critical in immune system regulation .

Comparative Analysis with Similar Compounds

The following table summarizes key differences and similarities between this compound and other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl ((3R,6R)-rel-6-methylpiperidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | Different piperidine position; potential distinct biological activity |

| Tert-butyl ((2S,6S)-morpholin-4-yl)carbamate | C₁₁H₂₂N₂O₂ | Morpholine instead of piperidine; used in different therapeutic contexts |

| Tert-butyl ((3S,5S)-5-methylpyrrolidine-3-yl)carbamate | C₁₁H₂₂N₂O₂ | Pyrrolidine structure; may exhibit different pharmacokinetics |

The unique stereochemistry and functional groups of this compound confer distinct biological properties compared to other carbamates.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that GBR 12935 can protect astrocytes from damage induced by amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's disease. The compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in cell cultures .

- In Vivo Models : While GBR 12935 showed promise in vitro, its efficacy in vivo was less pronounced when compared to established treatments like galantamine. This discrepancy highlights the importance of bioavailability and pharmacokinetic profiles in therapeutic applications .

Q & A

Q. What comparative analyses exist between this compound and its structural analogs in terms of physicochemical properties?

- Answer : Compare logP (lipophilicity), solubility, and melting points using analogs like tert-butyl (6-methylpyridin-2-yl)carbamate (). Computational tools (e.g., ChemAxon) predict properties, while experimental data from DSC (melting point) and shake-flask assays (solubility) validate trends. Structural variations (e.g., methyl vs. trifluoromethyl groups) impact bioavailability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.